Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of epoxy groups and cyclohexane rings, which contribute to its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane derivatives with epichlorohydrin under basic conditions. The process includes the following steps:
Formation of the Intermediate: Cyclohexane-1,2-dicarboxylic acid is reacted with isopropylidene to form an intermediate compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, typically around 200-202°C and 5 Torr, respectively .
Chemical Reactions Analysis
Types of Reactions
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxy groups.
Alcohols: Resulting from the reduction of epoxy groups.
Substituted Compounds: Products of nucleophilic substitution reactions.
Scientific Research Applications
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include enzymes and other proteins that interact with the epoxy groups, facilitating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound used in similar applications.
Cyclohexane-1,2-dicarboxylic anhydride: Shares structural similarities but lacks the epoxy groups.
Epoxidized soybean oil: A bio-based epoxy compound with different reactivity.
Uniqueness
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is unique due to its combination of cyclohexane rings and epoxy groups, which provide a balance of rigidity and reactivity. This makes it particularly valuable in applications requiring both structural integrity and chemical versatility .
Properties
CAS No. |
21807-70-5 |
---|---|
Molecular Formula |
C37H56O10 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2-O-[4-[2-[4-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxycyclohexyl]propan-2-yl]cyclohexyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C37H56O10/c1-37(2,23-11-15-25(16-12-23)46-35(40)31-9-5-3-7-29(31)33(38)44-21-27-19-42-27)24-13-17-26(18-14-24)47-36(41)32-10-6-4-8-30(32)34(39)45-22-28-20-43-28/h23-32H,3-22H2,1-2H3 |
InChI Key |
SWMCUQOHAFQMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)OC(=O)C2CCCCC2C(=O)OCC3CO3)C4CCC(CC4)OC(=O)C5CCCCC5C(=O)OCC6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.